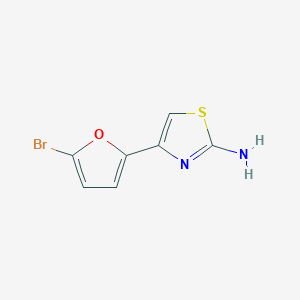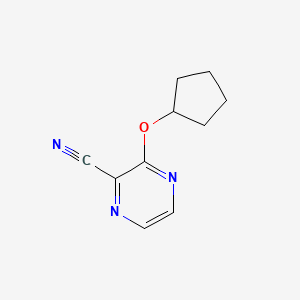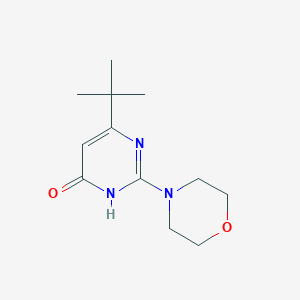![molecular formula C18H18N4O4S2 B2865572 8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide CAS No. 2320727-26-0](/img/structure/B2865572.png)
8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of these types of compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings12. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates1.Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation3.
Physical And Chemical Properties Analysis
Pyrrolidine is a colourless liquid that is miscible with water and most organic solvents4. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents2.Safety And Hazards
Future Directions
The development of new drugs often relies on the use of heterocyclic scaffolds12. Therefore, the design and synthesis of new compounds with these scaffolds could be a promising direction for future research.
Please note that this is a general analysis and may not apply directly to the specific compound you mentioned. For a comprehensive analysis of a specific compound, more detailed information or studies would be needed. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
8-oxo-N-(2-pyrrolidin-1-ylethyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadec-5-ene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S2/c23-16-10-7-12-13(26-9-25-12)8-11(10)22-15(20-16)14(28-18(22)27)17(24)19-3-6-21-4-1-2-5-21/h10-13H,1-9H2,(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZUQGJBIRFPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=C3NC(=O)C4CC5C(CC4N3C(=S)S2)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2865489.png)
![Methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2865491.png)



![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2865499.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2865503.png)


![1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2865507.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2865509.png)
![(5-chlorothiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2865510.png)

